3-Phenylcyclobutan-1-amine hydrochloride
Description
Significance of Four-Membered Carbocycles in Molecular Design
The cyclobutane (B1203170) ring, a four-membered carbocycle, is a privileged scaffold in molecular design due to its distinct stereochemical and physical properties. researchgate.net Unlike more flexible, larger cycloalkanes, the cyclobutane ring is conformationally rigid, adopting a puckered structure. pharmablock.com This rigidity can be advantageous in the design of bioactive molecules, as it can help to lock a molecule into a specific conformation required for binding to a biological target, potentially improving potency and selectivity. pharmablock.com
The inherent ring strain of cyclobutanes (strain energy of 26.3 kcal mol⁻¹) also imparts unique chemical reactivity, making them versatile intermediates for a variety of chemical transformations. nih.gov Despite this strain, the cyclobutane motif is relatively inert chemically, a desirable trait for scaffolds in drug discovery. nih.govexlibrisgroup.com The three-dimensional structure of the cyclobutane ring offers opportunities to create molecules with greater Csp³ character, moving away from the flat, two-dimensional structures that have often dominated synthetic chemistry. researchgate.netnih.gov This increased three-dimensionality is a key trend in modern drug discovery. Researchers utilize the cyclobutane scaffold to replace other molecular components, such as alkenes to prevent cis/trans-isomerization, or to act as an isostere for aryl groups, thereby filling hydrophobic pockets in target proteins. nih.govru.nl
Overview of 3-Phenylcyclobutan-1-amine (B2358703) Hydrochloride as a Research Compound
3-Phenylcyclobutan-1-amine hydrochloride is a chemical compound utilized in research primarily as a building block in organic synthesis. It incorporates both the rigid cyclobutane core and a phenyl group, providing a scaffold that combines conformational constraint with the potential for aromatic interactions. The presence of the primary amine group offers a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecules. The compound is supplied as a hydrochloride salt, which typically enhances its stability and solubility in certain solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 90874-40-1 bldpharm.com |
| Molecular Formula | C₁₀H₁₄ClN bldpharm.com |
| Molecular Weight | 183.68 g/mol bldpharm.comsigmaaldrich.com |
| IUPAC Name | 3-phenylcyclobutan-1-amine;hydrochloride |
Historical Context of Cyclobutane Amines in Organic Synthesis and Medicinal Chemistry Research
While the first synthesis of the parent cyclobutane molecule occurred in 1907, the incorporation of cyclobutane rings into pharmacologically active compounds is a more recent development. nih.govwikipedia.org For many years, the perceived difficulty in synthesizing substituted cyclobutanes limited their application. However, over the last few decades, the use of cyclobutane derivatives as synthetic intermediates has grown significantly. openmedicinalchemistryjournal.com
The development of new synthetic methodologies, including photochemical [2+2] cycloadditions and strain-release reactions, has made these scaffolds more accessible to chemists. researchgate.netwikipedia.orgresearchgate.net This increased availability has allowed for their exploration in medicinal chemistry, where they have been employed to improve metabolic stability, direct key pharmacophore groups, and induce conformational restriction in drug candidates. nih.govexlibrisgroup.com The cyclobutane motif is found in a variety of natural products, some of which exhibit antimicrobial or other biological activities, further stimulating interest in this ring system. nih.govopenmedicinalchemistryjournal.com The systematic investigation of simple, well-defined cyclobutane amines like 3-phenylcyclobutan-1-amine provides fundamental knowledge for the rational design of more complex and potent therapeutic agents.
Scope and Objectives of Academic Investigations on the Compound
Academic investigations involving this compound are primarily focused on its application as a versatile molecular building block in synthetic chemistry. researchgate.net The principal objective is to leverage its unique structural features—the conformationally restricted cyclobutane ring and the appended phenyl and amine groups—to construct novel, complex molecules with potential applications in medicinal chemistry and materials science.
Research efforts often pursue the following goals:
Synthesis of Novel Scaffolds: Using the amine as a reactive point to build larger, more elaborate molecular architectures that are otherwise difficult to access.
Exploration of Structure-Activity Relationships (SAR): Incorporating the 3-phenylcyclobutane motif into known bioactive compounds to study how its rigidity and three-dimensionality affect biological activity, selectivity, and pharmacokinetic properties. pharmablock.com
Development of New Synthetic Methods: Utilizing the compound as a model system to develop and refine new chemical reactions and synthetic strategies for constructing substituted cyclobutane systems. acs.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZYYBUWFCMNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1769-73-9, 1807916-62-6 | |
| Record name | 3-phenylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-phenylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Phenylcyclobutan 1 Amine Hydrochloride and Its Derivatives
Strategies for Cyclobutane (B1203170) Ring Formation within Amine Scaffolds
The construction of the four-membered cyclobutane ring is a pivotal step in the synthesis of 3-Phenylcyclobutan-1-amine (B2358703) hydrochloride. This strained carbocycle requires specific synthetic approaches to overcome the inherent ring strain.
Photochemical [2+2] Cycloaddition Approaches
Photochemical [2+2] cycloaddition reactions represent a powerful and direct method for the formation of cyclobutane rings. nih.gov This approach involves the light-induced reaction of two alkene components to form a four-membered ring. In the context of synthesizing the 3-phenylcyclobutane core, the cycloaddition of styrene (B11656) derivatives is a key strategy.
Visible-light photocatalysis has emerged as a particularly effective technique for these cycloadditions. researchgate.net By utilizing photocatalysts, the reaction can proceed under milder conditions compared to traditional UV irradiation. Both transition-metal complexes and organic dyes have been employed as photocatalysts. For instance, ruthenium-based catalysts and organic cyanoarenes have been shown to facilitate the [2+2] cycloaddition of styrenes. researchgate.net These reactions can be tailored to achieve both homodimerizations and intramolecular cycloadditions, leading to a variety of cyclobutane structures. The choice of photocatalyst and reaction conditions can influence the chemo-, regio-, and stereoselectivity of the cycloaddition. pkusz.edu.cn
A notable application of this methodology is the reaction between imine-substituted bicyclo[1.1.1]pentanes and alkenes, including styrene, which proceeds via a formal (4+2)-cycloaddition under photochemical conditions to yield bicyclo[3.1.1]heptan-1-amines. nih.gov While not a direct synthesis of the target molecule, this demonstrates the utility of photochemical methods in constructing complex amine scaffolds containing strained ring systems.
Catalytic Cyclization Strategies
Catalytic methods provide an alternative and often more controlled approach to the formation of cyclobutane rings. These strategies can offer high levels of stereoselectivity, which is crucial for the synthesis of enantiomerically pure compounds. nih.govnih.gov
One prominent catalytic method is the [2+2] cycloaddition of silyl (B83357) enol ethers with acrylates or propiolates, catalyzed by the organic acid Tf2NH. nih.govresearchgate.net This process yields highly substituted cyclobutanes with high stereoselectivity under practical and environmentally favorable conditions. nih.gov Aluminum-based catalysts have also been explored for promoting [2+2] cycloaddition reactions.
Furthermore, cyclization and annulation reactions of nitrogen-substituted cyclobutanes have become an important area of research for creating nitrogen-rich building blocks. rsc.org These methods often involve the ring-opening of the cyclobutane followed by a subsequent cyclization to form a new ring system, highlighting the versatility of the cyclobutane core as a synthetic intermediate.
Stereoselective and Asymmetric Synthesis of 3-Phenylcyclobutan-1-amine Hydrochloride
Achieving the correct stereochemistry at the chiral centers of 3-Phenylcyclobutan-1-amine is critical for its biological activity. Therefore, significant research has focused on developing stereoselective and asymmetric synthetic methods.
Chiral Induction and Control in Synthesis
Chiral induction involves the use of a chiral auxiliary or catalyst to control the stereochemical outcome of a reaction. In the synthesis of chiral amines, this can be achieved through various strategies, including the use of chiral auxiliaries in reactions such as the Strecker synthesis. nih.gov For instance, (R)-phenylglycinol can be used as a chiral auxiliary to direct the stereoselective synthesis of amino acids. nih.gov
Another approach involves the desymmetrization of a prochiral starting material. For example, the asymmetric ring expansion of prochiral cyclobutanones using a chiral aminoindanol (B8576300) can lead to the formation of chiral γ-lactams with high diastereoselectivity. nih.gov These lactams can then be further transformed into the desired chiral amines.
The stereocontrolled synthesis of cyclobutanes can also be achieved through the ring contraction of pyrrolidines. nih.gov This method has been shown to proceed with excellent diastereo- and enantiocontrol, preserving the chirality of the starting material. nih.gov
Enzymatic Methods in Enantioselective Production (e.g., Transaminases)
Enzymatic methods offer a highly selective and environmentally benign approach to the synthesis of chiral amines. Transaminases, in particular, have proven to be powerful biocatalysts for the asymmetric synthesis of these compounds from prochiral ketones. mdpi.com
The synthesis of enantiopure 3-Phenylcyclobutan-1-amine can be achieved by the transamination of 3-phenylcyclobutanone (B1345705). (R)-selective transaminases can be engineered to efficiently catalyze the conversion of the prochiral ketone into the corresponding (R)-amine with high enantiomeric excess. nih.gov The selection and engineering of the transaminase are crucial for achieving high substrate acceptance and catalytic efficiency. nih.govdntb.gov.ua
Kinetic resolution is another valuable enzymatic strategy. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Lipases are commonly used for the kinetic resolution of racemic amines and their precursors. almacgroup.comnih.govscielo.br For example, the lipase-catalyzed acylation of a racemic alcohol can selectively produce one enantiomer of the corresponding ester, leaving the unreacted alcohol enriched in the other enantiomer. scielo.br
| Enzyme Class | Application | Key Advantage |
| Transaminases | Asymmetric synthesis from prochiral ketones | High enantioselectivity, direct conversion |
| Lipases | Kinetic resolution of racemic mixtures | Effective for separating enantiomers |
Diastereomeric Salt Formation for Chiral Resolution
Classical resolution via the formation of diastereomeric salts is a widely used and effective method for separating the enantiomers of a racemic amine. wikipedia.orglibretexts.orglibretexts.org This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. pharmtech.comlibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ucl.ac.ukrug.nl
Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. rug.nl The choice of resolving agent and solvent is critical for achieving efficient separation. After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to liberate the free amine. rug.nl
Kinetic Resolution Techniques
The synthesis of enantiomerically pure amines is a critical endeavor in medicinal and materials chemistry. For compounds like 3-phenylcyclobutan-1-amine, which possesses a chiral center, kinetic resolution offers a powerful strategy to separate racemic mixtures. This is often achieved through enzymatic or chemoenzymatic methods that exploit the differential reaction rates of enantiomers with a chiral catalyst or reagent.
Enzymatic Kinetic Resolution (EKR): Lipases are a class of enzymes widely employed for the kinetic resolution of racemic amines. The process typically involves the enantioselective acylation of the amine. One enantiomer is preferentially acylated by the enzyme, allowing for the separation of the faster-reacting enantiomer (as the amide) from the unreacted, slower-reacting enantiomer (as the amine). Lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, is a particularly effective biocatalyst for the resolution of primary amines. nih.govorganic-chemistry.org The choice of acylating agent and solvent is crucial for achieving high enantioselectivity. chimia.ch
Dynamic Kinetic Resolution (DKR): A significant limitation of standard kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer. nih.gov Dynamic kinetic resolution overcomes this by integrating the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.
For amines, DKR is often a chemoenzymatic process. A lipase (e.g., CALB) performs the enantioselective acylation, while a metal catalyst is used for the racemization of the unreacted amine. Palladium-based catalysts, such as palladium on barium sulfate (B86663) (Pd/BaSO₄) or palladium nanoparticles supported on various materials, have proven effective for the racemization of primary benzylic amines. nih.govresearchgate.net The racemization often occurs via a dehydrogenation/hydrogenation sequence. The compatibility of the racemization catalyst with the enzyme is a key challenge, requiring careful optimization of reaction conditions such as temperature and solvent. acs.org Ruthenium complexes, like the Shvo catalyst, are also efficient for the racemization of primary amines at elevated temperatures. nih.govorganic-chemistry.org
Transaminases (TAs) also offer a route for kinetic resolution. These enzymes catalyze the transfer of an amino group from an amine to a keto acceptor. In a resolution context, one enantiomer of the racemic amine is selectively converted to the corresponding ketone, leaving the other enantiomer unreacted. mdpi.comrsc.org By coupling a transaminase with an amino acid oxidase, a system can be designed for the efficient kinetic resolution of racemic amines, yielding products with excellent enantiomeric excess (e.e.). rsc.org
| Technique | Catalyst System | Principle | Key Features |
|---|---|---|---|
| Enzymatic Kinetic Resolution (EKR) | Lipase (e.g., Candida antarctica Lipase B) | Enantioselective acylation of one amine enantiomer. | Maximum 50% yield; high enantioselectivity. nih.govchimia.ch |
| Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst (e.g., Pd or Ru complex) | Enantioselective acylation combined with in situ racemization of the unreacted enantiomer. | Theoretical 100% yield; requires compatible catalytic systems. nih.govresearchgate.netacs.org |
| Transaminase-Based Kinetic Resolution | Transaminase (ω-TA) | Enantioselective deamination of one amine enantiomer to the corresponding ketone. | Can be coupled with other enzymes for enhanced efficiency. mdpi.comrsc.org |
Classical and Modern Synthetic Routes to 3-Phenylcyclobutan-1-amine
The synthesis of the 3-phenylcyclobutanamine core can be approached through various classical and modern organic chemistry reactions. These routes typically involve the formation of the cyclobutane ring followed by the introduction of the amine functionality, or the manipulation of a pre-existing cyclobutane precursor.
Reduction Reactions from Precursors
A common and straightforward method for synthesizing primary amines is the reduction of suitable nitrogen-containing precursors. For 3-phenylcyclobutan-1-amine, a logical precursor is 3-phenylcyclobutanone. This ketone can be converted into an amine via two primary routes: the reduction of an oxime or through reductive amination. The mention of "3-aminocyclopentanone derivatives" in the outline is likely a typographical error, as the reduction of a cyclopentanone (B42830) ring would not lead to a cyclobutane product.
Reduction of 3-Phenylcyclobutanone Oxime: The ketone, 3-phenylcyclobutanone, can be reacted with hydroxylamine (B1172632) (NH₂OH) to form 3-phenylcyclobutanone oxime. The C=N double bond of the oxime is then reduced to the primary amine. This reduction can be accomplished using various reagents, including catalytic hydrogenation (discussed in the next section) or chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, or lithium aluminum hydride (LiAlH₄).
Reductive Amination of 3-Phenylcyclobutanone: Reductive amination is a powerful one-pot method for converting ketones into amines. organic-chemistry.org The process involves the reaction of 3-phenylcyclobutanone with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) acetate) to form an intermediate imine in situ. This imine is then immediately reduced to the primary amine without being isolated. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the imine in the presence of the ketone. organic-chemistry.org
Catalytic Hydrogenation Reactions
Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of functional groups. In the context of synthesizing 3-phenylcyclobutan-1-amine, it is primarily applied to the reduction of the 3-phenylcyclobutanone oxime or the imine intermediate formed during reductive amination.
The process involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for the hydrogenation of oximes and imines include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. rsc.org The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a pressurized atmosphere of hydrogen. Catalytic transfer hydrogenation offers an alternative where a hydrogen donor molecule, such as formic acid or ammonium formate, is used in place of H₂ gas, which can be more convenient for laboratory-scale synthesis. rsc.org For instance, α,β-unsaturated nitroalkenes can be reduced to the corresponding oximes using decaborane (B607025) and Pd/C in a transfer hydrogenation protocol. rsc.org Similarly, selective hydrogenation of nitro-functionalized cycloalkanes can yield the corresponding oximes over specific bimetallic cluster catalysts. rsc.org These methods highlight the utility of catalytic hydrogenation in producing oxime precursors, which can then be further hydrogenated to the desired amine.
Palladium-Catalyzed C-H Arylation Strategies
Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds. Palladium-catalyzed C-H arylation represents a powerful tool for forming carbon-carbon bonds, and this strategy can be applied to the synthesis of phenylcyclobutane scaffolds. This approach typically involves coupling a cyclobutane C-H bond with an aryl halide or its equivalent.
To achieve regioselectivity, these reactions often employ directing groups. A directing group, which is part of the substrate molecule, coordinates to the palladium catalyst and positions it in proximity to a specific C-H bond, facilitating its activation. For cyclobutane systems, native functional groups like ketones can act as precursors for transient directing groups. For example, a ketone can react with an amino acid to form a transient imine that directs the palladium catalyst to activate a β-C-H bond. This has been successfully used for the arylation of cyclobutylmethyl ketones and cyclobutyl ketones, allowing for the construction of quaternary carbon centers or trisubstituted cyclobutanes. The use of specific ligands, such as electron-deficient pyridones, can be crucial for enabling the activation of sterically hindered tertiary C-H bonds or for achieving enantioselectivity when a chiral transient directing group is used.
Synthesis of Structural Analogs and Isomers
The synthetic methodologies described can be adapted to produce a variety of structural analogs and isomers of the target compound.
Positional Isomers (e.g., 1-Phenylcyclobutan-1-amine hydrochloride)
The synthesis of the positional isomer, 1-phenylcyclobutan-1-amine, requires a different synthetic strategy where both the phenyl group and the amino group are attached to the same carbon atom. A well-documented route to this scaffold is found in the synthesis of Sibutramine, an anti-obesity agent, which is a derivative of this isomer.
The synthesis often begins with a phenylacetonitrile (B145931) derivative. For example, 4-chlorophenylacetonitrile can be bis-alkylated with 1,3-dibromopropane (B121459) in the presence of a strong base like sodium hydride (NaH) to form 1-(4-chlorophenyl)cyclobutane-1-carbonitrile. This key intermediate possesses the desired 1-phenylcyclobutane core.
The nitrile group can then be converted to the amine. One approach involves a Grignard reaction with an appropriate alkyl magnesium bromide, which adds to the nitrile to form an imine intermediate. This intermediate is subsequently reduced, often with a hydride reagent like sodium borohydride (NaBH₄), to yield the primary amine. For the synthesis of 1-phenylcyclobutan-1-amine itself, the starting material would be phenylacetonitrile, and the nitrile group of the resulting 1-phenylcyclobutane-1-carbonitrile could be reduced directly using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The final amine product can then be treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.
| Compound Name |
|---|
| This compound |
| 1-Phenylcyclobutan-1-amine hydrochloride |
| 3-Phenylcyclobutanone |
| 3-Phenylcyclobutanone oxime |
| Phenylacetonitrile |
| 1,3-dibromopropane |
| 1-Phenylcyclobutane-1-carbonitrile |
| Sibutramine |
Alkyl-Substituted Phenylcyclobutan-1-amines (e.g., 3-Methyl-3-phenylcyclobutan-1-amine (B1487553) hydrochloride)
The synthesis of 3-methyl-3-phenylcyclobutan-1-amine hydrochloride can be approached through the chemical transformation of a suitable ketone precursor. A common and effective method for the synthesis of amines from ketones is reductive amination. masterorganicchemistry.comorganic-chemistry.orgnih.gov This process typically involves two main steps: the formation of an imine or enamine intermediate from the ketone and an amine source, followed by the reduction of this intermediate to the final amine.
The reductive amination process can be carried out using various reagents and conditions. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com The choice of reagent can influence the reaction's selectivity and efficiency. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of ketones. masterorganicchemistry.com The reaction is typically performed in a suitable solvent, such as methanol or ethanol.
The final step of the synthesis is the formation of the hydrochloride salt. This is generally achieved by treating the free amine with hydrochloric acid in a suitable solvent, leading to the precipitation of the stable and often crystalline 3-methyl-3-phenylcyclobutan-1-amine hydrochloride.
| Compound/Reagent | Role in Synthesis | Reference |
|---|---|---|
| 3-Methyl-3-phenylcyclobutanone | Ketone Precursor | cymitquimica.com |
| Ammonia (or ammonia source) | Amine Source for Imine Formation | nih.gov |
| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | masterorganicchemistry.com |
| Hydrochloric Acid (HCl) | Salt Formation |
Functionalized Derivatives (e.g., 3-amino-3-phenylcyclobutan-1-ol (B12520137) hydrochloride)
The synthesis of functionalized cyclobutane derivatives, such as those containing both amino and hydroxyl groups, often requires more complex synthetic strategies. The construction of the cyclobutane ring itself is a key challenge, with [2+2] cycloaddition reactions being one of the most powerful methods for this purpose. organic-chemistry.orgnih.govharvard.eduresearchgate.net These reactions involve the combination of two unsaturated components to form a four-membered ring.
For a molecule like 3-amino-3-phenylcyclobutan-1-ol, a synthetic approach could involve the initial construction of a cyclobutane ring with appropriate functional groups or precursors that can be later converted to the desired amine and alcohol moieties. Methodologies for the synthesis of functionalized cyclobutanes are diverse and include:
[2+2] Cycloaddition Reactions: This is a cornerstone of cyclobutane synthesis. nih.govresearchgate.net The reaction can occur under thermal or photochemical conditions and involves the coupling of two alkene components. For highly functionalized cyclobutanes, the choice of starting alkenes is crucial to install the necessary functional groups in the correct positions. For example, a ketene (B1206846) can react with an alkene in a [2+2] cycloaddition to form a cyclobutanone (B123998), which is a versatile intermediate for further functionalization. harvard.edunih.gov
Strain-Release Reactions: The ring-opening of highly strained molecules like bicyclo[1.1.0]butanes can provide a route to functionalized cyclobutanes. researchgate.net These reactions can be initiated by various reagents, leading to the incorporation of new functional groups onto the cyclobutane core.
C-H Functionalization: Direct functionalization of C-H bonds on a pre-existing cyclobutane ring is an emerging and efficient strategy. nih.gov This approach avoids the need for pre-functionalized starting materials and can allow for the late-stage introduction of functional groups.
The synthesis of a vicinal amino alcohol on a cyclobutane ring, as in 3-amino-3-phenylcyclobutan-1-ol, presents stereochemical challenges. The relative orientation of the amino and hydroxyl groups (cis or trans) would need to be controlled during the synthesis. This can often be achieved by careful selection of reagents and reaction conditions, particularly in reduction or nucleophilic addition steps to a cyclobutanone intermediate.
Following the formation of the functionalized cyclobutane core, standard functional group transformations would be employed to install the final amino and hydroxyl groups. For instance, a ketone could be reduced to an alcohol, and an oxime or a related nitrogen-containing group could be reduced to an amine. Finally, treatment with hydrochloric acid would furnish the hydrochloride salt.
| Methodology | Description | Reference |
|---|---|---|
| [2+2] Cycloaddition | Formation of the cyclobutane ring from two unsaturated molecules. | nih.govharvard.eduresearchgate.net |
| Strain-Release of Bicyclobutanes | Ring-opening of strained bicyclic compounds to form substituted cyclobutanes. | researchgate.net |
| C-H Functionalization | Direct introduction of functional groups onto the cyclobutane skeleton. | nih.gov |
| Ring Expansion/Contraction | Transformation of other ring systems (e.g., cyclopropanes, cyclopentanes) into cyclobutanes. | nih.gov |
Chemical Reactivity and Transformation Studies
Reactions of the Amine Functionality in 3-Phenylcyclobutan-1-amine (B2358703) Hydrochloride
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling a variety of chemical transformations.
Nucleophilic Substitution Reactions
As a primary amine, 3-phenylcyclobutan-1-amine readily participates in nucleophilic substitution reactions, particularly with alkyl halides. The reaction typically proceeds via an S_N2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
A common challenge in the alkylation of primary amines is the potential for over-alkylation. The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide. This can lead to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. To favor mono-alkylation, a large excess of the primary amine is typically used.
Table 1: Nucleophilic Substitution of 3-Phenylcyclobutan-1-amine
| Reactant | Product(s) | Conditions | Reaction Type |
|---|
Amidation and Acylation Reactions (e.g., with pivaloyl chloride, benzoyl chloride)
Primary amines react efficiently with acylating agents like acyl chlorides to form stable amide bonds. This reaction is a cornerstone of organic synthesis. When 3-phenylcyclobutan-1-amine is treated with an acyl chloride, such as pivaloyl chloride or benzoyl chloride, in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct, the corresponding N-acylated amide is formed in high yield.
Reaction with Pivaloyl Chloride: This reaction yields N-(3-phenylcyclobutyl)pivalamide. The bulky tert-butyl group of the pivaloyl chloride can influence the reaction rate but generally provides a stable amide product.
Reaction with Benzoyl Chloride: Acylation with benzoyl chloride produces N-(3-phenylcyclobutyl)benzamide.
Unlike alkylation, over-acylation is not a significant issue because the resulting amide is substantially less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
Table 2: Amidation and Acylation Reactions
| Acylating Agent | Product | Base | Reaction Type |
|---|---|---|---|
| Pivaloyl chloride | N-(3-phenylcyclobutyl)pivalamide | Pyridine or Triethylamine | Nucleophilic Acyl Substitution |
Oxidation and Reduction Pathways
Oxidation: The oxidation of primary amines can lead to a variety of products depending on the oxidant and reaction conditions. For cyclobutylamines, oxidation can be complex. Studies on the closely related compound, 1-phenylcyclobutylamine, have shown that oxidation by cytochrome P-450 can lead to ring expansion, yielding 2-phenyl-1-pyrroline and 2-phenylpyrrolidine. nih.gov This transformation is believed to proceed through an aminium radical intermediate. nih.gov Furthermore, N-substituted derivatives can be oxidized to form nitrones. nih.gov These findings suggest that 3-phenylcyclobutan-1-amine could undergo similar complex oxidative transformations.
Reduction: The primary amine functionality is already in a reduced state. Therefore, it does not typically undergo further reduction under standard catalytic hydrogenation conditions. The focus of reduction reactions involving this molecule would be on other functional groups if present, or on the aromatic ring under more forcing conditions (high pressure and temperature with catalysts like rhodium or ruthenium), which would convert the phenyl group to a cyclohexyl group.
Reactions Involving the Cyclobutane (B1203170) Ring System
The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions.
Ring-Opening Reactions
The strained C-C bonds of the cyclobutane ring in 3-phenylcyclobutan-1-amine can be cleaved under thermal or catalytic conditions.
Thermal Ring-Opening: Upon heating, cyclobutane typically undergoes thermal decomposition to form two ethylene molecules. nih.gov For a substituted cyclobutane, the reaction is more complex. The presence of the phenyl group can influence the bond dissociation energies. Thermal decomposition would likely proceed via cleavage of a C-C bond to form a diradical intermediate, which could then rearrange or fragment.
Catalytic Hydrogenation: While mild catalytic hydrogenation primarily affects double bonds, more forcing conditions (high temperature and pressure with catalysts like palladium, platinum, or nickel) can induce hydrogenolysis of the strained C-C bonds in the cyclobutane ring. libretexts.org This would result in the formation of an open-chain alkylbenzene derivative. For example, cleavage of the C1-C2 and C3-C4 bonds would lead to a substituted butylbenzene. The specific bond that cleaves can be influenced by the steric and electronic effects of the substituents.
Lewis Acid-Catalyzed Ring-Opening: In some cases, particularly with "donor-acceptor" substituted cyclobutanes, Lewis acids can catalyze ring-opening reactions by promoting the formation of a carbocationic intermediate that is then attacked by a nucleophile. rsc.org
The reactivity of the cyclobutane ring in 3-phenylcyclobutan-1-amine provides pathways for transforming the cyclic scaffold into linear structures, which can be a useful synthetic strategy.
Ring-Expansion and Ring-Contraction Studies
The four-membered cyclobutane ring is characterized by significant ring strain, which makes it susceptible to skeletal rearrangements that can lead to either ring expansion or contraction. These transformations are typically driven by the formation of more stable carbocyclic systems, such as cyclopentane, or by the generation of stabilized carbocation intermediates.
Ring-Expansion: Ring expansion reactions of cyclobutane derivatives often occur to relieve ring strain. For cyclobutane, the total strain energy is approximately 26.3 kcal/mol, which is significantly higher than that of cyclopentane (7.1 kcal/mol). nih.govreddit.com This energy difference provides a strong thermodynamic driving force for rearrangement. When a carbocation is formed on a carbon adjacent to the cyclobutane ring, or on the ring itself, a 1,2-alkyl shift can occur, leading to the expansion of the four-membered ring to a five-membered one. masterorganicchemistry.comchemistrysteps.com For instance, the hydrolysis of an alkyl halide with a cyclobutane ring can proceed via an SN1 mechanism, forming a carbocation that initiates ring expansion to yield a more stable cyclopentyl derivative. chemistrysteps.comreddit.com
In the context of 3-Phenylcyclobutan-1-amine, diazotization of the primary amine with nitrous acid would form a diazonium salt. The subsequent loss of nitrogen gas (N₂) would generate a secondary carbocation on the cyclobutane ring. This unstable intermediate could then undergo a rearrangement, where a C-C bond from the ring migrates to the carbocation center, resulting in a more stable cyclopentyl carbocation. This process is analogous to the Tiffeneau–Demjanov rearrangement. wikipedia.org
Ring-Contraction: While less common than expansion from a strained four-membered ring, ring contraction can occur under specific conditions. These reactions often proceed through cationic or carbenoid intermediates. wikipedia.org For example, the Demyanov rearrangement of aminocyclobutanes can yield a mixture of products, including hydroxymethylcyclopropane, indicating a ring contraction event. wikipedia.org This transformation proceeds through an equilibrating mixture of carbocations, C₄H₇⁺ and C₃H₅CH₂⁺, which can be trapped by a nucleophile. wikipedia.org Such reactions are valuable for synthesizing smaller, more strained rings from more accessible larger ones. ntu.ac.uketsu.edu
| Transformation Type | Driving Force | General Mechanism | Potential Outcome for 3-Phenylcyclobutan-1-amine |
| Ring Expansion | Relief of ring strain, Formation of a more stable carbocation | Carbocation rearrangement (e.g., 1,2-alkyl shift) | Formation of phenyl-substituted cyclopentanol or related cyclopentane derivatives. |
| Ring Contraction | Formation of specific stabilized intermediates | Cationic rearrangement (e.g., Demyanov rearrangement) | Formation of (phenylcyclopropyl)methanol or other cyclopropane derivatives. |
Regioselective Functionalization of the Cyclobutane Core
Direct functionalization of the C-H bonds of the cyclobutane core is a powerful strategy for introducing new substituents and modifying the properties of the molecule. The phenylcyclobutane scaffold presents several distinct C-H bonds that can be selectively targeted. The choice of catalyst is crucial for controlling the regioselectivity of these reactions. nih.gov
Rhodium(II)-catalyzed C-H functionalization reactions using aryldiazoacetates have demonstrated remarkable selectivity on the phenylcyclobutane system. Depending on the steric and electronic properties of the rhodium catalyst, functionalization can be directed to different positions on the cyclobutane ring. nih.gov
Functionalization at the C1 Position: Catalysts that are relatively uncrowded, such as Rh₂(S-TCPTAD)₄, tend to react at the electronically preferred tertiary benzylic site (C1). This position is activated by the adjacent phenyl group, making it more susceptible to insertion. nih.gov
Functionalization at the C3 Position: In contrast, sterically demanding catalysts like Rh₂(S-2-Cl-5-BrTPCP)₄ favor reaction at the sterically most accessible secondary site at the C3 position. This demonstrates that steric hindrance can override the electronic preference for the benzylic position. nih.gov
Palladium-catalyzed C(sp³)–H arylation has also been shown to be effective for cyclobutanes, guided by directing groups such as tertiary alkylamines. nih.govchemrxiv.org These methods allow for the introduction of various aryl groups onto the strained ring with high regioselectivity and stereoselectivity. nih.govacs.org
| Catalyst System | Target Position | Rationale | Product Type |
| Rh₂(S-TCPTAD)₄ | C1 (tertiary benzylic) | Electronic preference for the activated C-H bond. | 1-Aryl-1-(carboalkoxy)methyl-cyclobutane |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | C3 (secondary) | Steric accessibility, avoiding the more hindered C1 position. | 3-Aryl-1-(carboalkoxy)methyl-cyclobutane |
| Pd(II) / N-acetyl amino acid ligand | γ-methylene C-H | Amine-directed C-H activation. | γ-Arylated aminomethyl-cyclobutanes |
Aminocarbonylation of Cyclobutanols to Cyclobutanecarboxamides
Aminocarbonylation is a powerful method for the synthesis of amides. In the context of the cyclobutane framework, palladium-catalyzed aminocarbonylation of cyclobutanols provides a route to cyclobutanecarboxamides. This reaction involves the formal insertion of carbon monoxide and an amine into a carbon-carbon or carbon-hydroxyl bond.
The regioselectivity of the aminocarbonylation of tertiary cyclobutanols can be controlled by the choice of ligand in the palladium catalytic system. This allows for the synthesis of either 1,1- or 1,2-substituted cyclobutanecarboxamides. The reaction typically proceeds by the dehydration of the cyclobutanol to form an olefin intermediate, followed by a palladium-hydride catalyzed carbonylation and amination sequence. nih.gov
A proposed mechanism involves the in situ generation of a Pd-H complex. This complex can undergo either a Markovnikov or anti-Markovnikov addition to the olefin formed from the cyclobutanol. Subsequent CO insertion and aminolysis lead to the final amide product. nih.gov This methodology is valuable for creating diverse cyclobutane structures that are closely related to 3-Phenylcyclobutan-1-amine.
Derivatization Strategies for Enhanced Properties and Applications
Formation of Schiff Bases and Metal Complexes
Primary amines such as 3-Phenylcyclobutan-1-amine are versatile building blocks for the synthesis of Schiff bases (imines). A Schiff base is formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netnih.gov This reaction is typically carried out by refluxing the reactants in an alcoholic solvent and results in the formation of a carbon-nitrogen double bond (azomethine group). nih.gov
The general reaction is as follows: R-NH₂ + R'C(=O)R'' → R-N=C(R')R'' + H₂O
For 3-Phenylcyclobutan-1-amine, the reaction with a suitable aldehyde (e.g., salicylaldehyde) or ketone would yield the corresponding Schiff base ligand.
These Schiff base ligands, containing the imine nitrogen and potentially other donor atoms (like oxygen or sulfur from the aldehyde/ketone component), are excellent chelating agents for a wide variety of metal ions. nih.govnih.gov They can form stable coordination complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.comunion.eduresearchgate.net The formation of these metal complexes can significantly alter the electronic and steric properties of the parent molecule, leading to novel applications in areas like catalysis and materials science. mdpi.com The coordination geometry of the resulting metal complex (e.g., square planar, tetrahedral, or octahedral) depends on the metal ion, the structure of the Schiff base ligand, and the reaction conditions. researchgate.net
| Reactant Type | Resulting Product | Key Functional Group | Potential Applications |
| Aldehyde or Ketone | Schiff Base | Imine or Azomethine (-C=N-) | Ligand for metal complexation |
| Transition Metal Salt | Metal Complex | Coordinated Schiff Base | Catalysis, materials science |
Modification of the Phenyl Ring for Electronic and Steric Effects
The phenyl ring of 3-Phenylcyclobutan-1-amine offers a site for modification to fine-tune the electronic and steric properties of the entire molecule. Standard aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring can significantly alter the electron density of the aromatic system and, by extension, the properties of the amine functional group.
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or alkyl groups increase the electron density of the phenyl ring. This can influence the basicity of the amine and the reactivity of the aromatic ring in electrophilic substitution reactions.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) decrease the electron density of the phenyl ring. This can impact the molecule's interaction with biological targets or its behavior in chemical reactions.
Steric Effects: Introducing bulky substituents onto the phenyl ring can create steric hindrance around the molecule. This can be used to influence the selectivity of reactions at the amine or cyclobutane core, control the conformation of the molecule, or modulate its binding affinity for a specific target. For example, replacing phenyl groups with bulky cyclohexyl groups on a phosphine ligand has been shown to systematically increase both steric and electronic parameters, significantly influencing reactivity. While this is an example from a different chemical system, the principle of using bulky groups to control molecular properties is broadly applicable. The strategic placement of bulky groups can restrict rotation and lock the molecule into a preferred conformation.
These modifications allow for the creation of a library of derivatives with tailored properties, which is a common strategy in medicinal chemistry and materials science to optimize the performance of a lead compound.
Stereochemical and Conformational Analysis
Configurational Isomerism and Stereocenters in 3-Phenylcyclobutan-1-amine (B2358703) Hydrochloride
The structure of 3-Phenylcyclobutan-1-amine hydrochloride incorporates stereocenters, giving rise to configurational isomerism. The spatial arrangement of the phenyl and amine substituents on the cyclobutane (B1203170) ring dictates the existence of distinct stereoisomers.
Cis-Trans Isomerism Studies
The 1,3-disubstituted pattern of the cyclobutane ring in this compound allows for the existence of cis and trans diastereomers. In the cis isomer, the phenyl and amino groups are situated on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces.
The differentiation and characterization of these isomers are typically achieved through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the substituents influences the chemical shifts and coupling constants of the protons on the cyclobutane ring. For instance, the relative stereochemistry can be determined by analyzing the coupling patterns of the methine protons at C-1 and C-3.
| Isomer | Relative Position of Substituents | Key NMR Spectroscopic Features |
| cis-3-Phenylcyclobutan-1-amine | Phenyl and Amino groups on the same side of the ring | Distinct chemical shifts and coupling constants for ring protons compared to the trans isomer. |
| trans-3-Phenylcyclobutan-1-amine | Phenyl and Amino groups on opposite sides of the ring | Different chemical shifts and coupling constants for ring protons due to altered spatial relationships. |
Enantiomeric Purity and Enantiomeric Excess (ee) Determination
The presence of two chiral centers in 3-Phenylcyclobutan-1-amine (C-1 and C-3) means that each diastereomer (cis and trans) can exist as a pair of enantiomers. The determination of the enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial for applications where a single enantiomer is desired.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and quantifying enantiomers. The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation and the determination of their relative amounts.
Methods for Enantiomeric Excess (ee) Determination:
| Method | Principle | Application to 3-Phenylcyclobutan-1-amine |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | A suitable chiral column (e.g., polysaccharide-based) would be selected to resolve the enantiomers of both cis and trans isomers. |
| NMR with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to the sample, inducing diastereomeric complexes that exhibit different chemical shifts for the enantiomers. | This technique could be employed to determine the enantiomeric composition by integrating the distinct signals in the NMR spectrum. |
This table outlines standard methodologies for enantiomeric excess determination, as specific experimental procedures for this compound were not found in the available search results.
Conformational Dynamics of the Cyclobutane Ring
Ring Puckering and Flexibility
To minimize torsional strain that would arise from a planar conformation, the cyclobutane ring in this compound adopts a puckered or "butterfly" conformation. This puckering is a dynamic process where the ring rapidly inverts between equivalent puckered forms. The degree of puckering can be described by a puckering amplitude, which is the perpendicular distance of a carbon atom from the plane defined by the other three carbons.
Influence of Substituents on Conformation
The presence of the phenyl and amino groups on the cyclobutane ring significantly influences its conformational preference. Bulky substituents generally favor positions that minimize steric interactions. In the case of 3-phenylcyclobutanamine, the larger phenyl group will preferentially occupy a pseudo-equatorial position in the puckered ring to reduce steric hindrance with the axial hydrogens. The amino group, being smaller, will also have a preference for the pseudo-equatorial position, but its influence is less pronounced than that of the phenyl group.
| Substituent | Preferred Position | Rationale |
| Phenyl Group | Pseudo-equatorial | Minimizes steric interactions with axial hydrogens on the ring. |
| Amino Group | Pseudo-equatorial | Reduces steric strain, although the effect is less significant than for the larger phenyl group. |
This table is based on general principles of conformational analysis of substituted cycloalkanes.
Energy Profiles of Conformational Changes
The conformational changes in the cyclobutane ring, such as ring inversion, are associated with an energy barrier. The energy profile of these changes can be investigated using computational chemistry methods, such as density functional theory (DFT) or ab initio calculations. These studies can map the potential energy surface of the molecule as a function of its puckering coordinates, identifying the lowest energy conformations (puckered) and the transition states (planar or near-planar) for their interconversion. While specific energy values for this compound are not available in the searched literature, the general principle holds that the planar conformation represents an energy maximum on the potential energy surface for ring puckering.
Structural Elucidation Methodologies in Stereochemistry
The determination of the three-dimensional arrangement of atoms in a chiral molecule like 3-Phenylcyclobutan-1-amine is fundamental to understanding its chemical and biological properties. Two primary methodologies for elucidating the stereochemistry of such compounds are X-ray crystallography and chiral chromatography.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays scatter off the electron clouds of the atoms provides a precise three-dimensional map of the molecule's structure.
For a chiral molecule, the analysis of anomalous dispersion effects in the diffraction data allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. nih.gov In the case of this compound, obtaining a suitable single crystal of one of its enantiomers would be the first and often most challenging step. The hydrochloride salt form is often utilized for amines as it can enhance crystallinity.
Hypothetical Crystallographic Data Table:
Without experimental data, a hypothetical table of crystallographic parameters for a single crystal of an enantiomer of this compound is presented below for illustrative purposes.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₄ClN |
| Formula Weight | 183.68 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.5, 12.3, 9.7 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1012.3 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.205 g/cm³ |
| Flack Parameter | 0.05(10) |
Note: This table is purely illustrative and does not represent actual experimental data.
The Flack parameter is a critical value in determining the absolute configuration from X-ray data of chiral, non-centrosymmetric crystal structures; a value close to zero for a given enantiomer confirms the correctness of the assigned stereochemistry.
Chiral Chromatography for Isomer Separation and Quantification
Chiral chromatography is a powerful analytical technique used to separate the enantiomers of a chiral compound. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.
For 3-Phenylcyclobutan-1-amine, a racemic mixture would be injected into a high-performance liquid chromatography (HPLC) system equipped with a chiral column. The choice of the CSP is critical and often involves screening various types, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. up.pt The mobile phase composition, flow rate, and temperature are optimized to achieve baseline separation of the enantiomers.
Hypothetical Chiral HPLC Separation Data:
The following interactive table illustrates the kind of data that would be generated from the successful chiral separation of the enantiomers of 3-Phenylcyclobutan-1-amine.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| Enantiomer 1 | 8.52 | 50.1 |
| Enantiomer 2 | 10.34 | 49.9 |
Note: This data is hypothetical and for illustrative purposes only.
The separation factor (α) and resolution (Rs) would be calculated from the chromatogram to quantify the effectiveness of the separation. A resolution value greater than 1.5 indicates baseline separation, which is generally desired for accurate quantification. This technique is essential not only for determining the enantiomeric purity of a sample but also for isolating individual enantiomers for further study.
Spectroscopic and Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR Spectral Analysis for Proton Environments
A ¹H NMR spectrum of 3-Phenylcyclobutan-1-amine (B2358703) hydrochloride would be expected to reveal distinct signals for the protons of the phenyl group and the cyclobutane (B1203170) ring. The aromatic protons would likely appear as a multiplet in the downfield region (typically δ 7.0-8.0 ppm). The protons on the cyclobutane ring would exhibit more complex splitting patterns and chemical shifts depending on their stereochemical relationships (cis/trans) and proximity to the phenyl and amino groups. The methine proton attached to the carbon bearing the phenyl group and the methine proton at the amine-bearing carbon would provide key structural information through their chemical shifts and coupling constants with neighboring protons. The methylene (B1212753) protons of the cyclobutane ring would also show characteristic signals.
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the phenyl ring, with the ipso-carbon (the carbon attached to the cyclobutane ring) appearing at a characteristic chemical shift. The carbons of the cyclobutane ring would also have specific resonances, with the carbons bearing the phenyl and amino groups being significantly shifted due to the electronic effects of these substituents.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the cyclobutane ring and to confirm the relationships between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
Dynamic NMR Spectroscopy for Conformational Studies
Dynamic NMR spectroscopy could be employed to study the conformational dynamics of the cyclobutane ring. Cyclobutanes can undergo a puckering motion, and variable temperature NMR experiments could provide information on the energy barriers associated with this process and the preferred conformation of the ring in solution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be critical for determining the exact mass of the molecular ion of 3-Phenylcyclobutan-1-amine. This high-precision measurement allows for the calculation of the elemental formula, confirming the molecular formula of C₁₀H₁₃N for the free base. This data is invaluable for confirming the identity of the synthesized compound and for distinguishing it from isomers.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule and the nature of chemical bonds.
The IR and Raman spectra of 3-Phenylcyclobutan-1-amine hydrochloride are dominated by vibrations associated with the ammonium (B1175870) group (-NH₃⁺), the phenyl ring, and the cyclobutane ring. The protonation of the amine group to form the ammonium salt has a significant impact on the spectrum, particularly in the N-H stretching region. cdnsciencepub.comresearchgate.net
Ammonium (-NH₃⁺) Vibrations: The N-H stretching vibrations of the primary ammonium group appear as a very broad and strong absorption band in the IR spectrum, typically in the range of 3200-2800 cm⁻¹. researchgate.net This broadening is a direct consequence of extensive hydrogen bonding. Asymmetric and symmetric N-H bending (scissoring) modes are expected around 1600-1500 cm⁻¹. spectroscopyonline.com
Phenyl Group Vibrations: The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the sp²-hybridized carbons appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The characteristic C=C stretching vibrations within the ring produce sharp absorptions in the 1600-1450 cm⁻¹ region. nih.gov
Aliphatic Group Vibrations: The sp³-hybridized C-H bonds of the cyclobutane ring exhibit stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ range for aliphatic amines. spectroscopyonline.com
Table 2: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretch | -NH₃⁺ | 3200 - 2800 | Strong, Broad | Weak |
| Aromatic C-H Stretch | Phenyl C-H | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | Cyclobutane C-H | 2950 - 2850 | Medium-Strong | Medium |
| N-H Bend (Asymmetric) | -NH₃⁺ | ~1610 | Medium | Weak |
| N-H Bend (Symmetric) | -NH₃⁺ | ~1505 | Medium | Weak |
| C=C Ring Stretch | Phenyl Ring | 1600, 1495, 1450 | Medium-Strong, Sharp | Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium | Weak |
In the solid state, the hydrochloride salt structure facilitates strong intermolecular hydrogen bonds of the type N⁺-H···Cl⁻. cdnsciencepub.com These interactions are the primary reason for the significant broadening and shifting of the N-H stretching bands observed in the IR spectrum. researchgate.netcdnsciencepub.com The electrostatic forces between the ammonium cation and the chloride anion dominate these interactions. cdnsciencepub.com The presence of these strong hydrogen bonds shifts the N-H stretching frequencies to lower wavenumbers compared to the free amine. cdnsciencepub.com In addition to the primary stretching bands, combination and overtone bands can also appear in the 2200-1800 cm⁻¹ region, which are characteristic of amine hydrohalides. cdnsciencepub.com
Computational Chemistry and Theoretical Studies
Docking and Molecular Modeling Studies
Prediction of Ligand-Target Interactions
Molecular docking and modeling are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or a nucleic acid. These studies are fundamental in drug discovery and development for elucidating potential mechanisms of action and for screening virtual libraries of compounds against specific biological targets.
The process involves creating a three-dimensional model of both the ligand (in this case, 3-Phenylcyclobutan-1-amine) and the target. Using sophisticated algorithms, the ligand is then "docked" into the binding site of the target in various possible conformations and orientations. A scoring function is then employed to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.
These interactions are often mediated by non-covalent forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the amine group in 3-Phenylcyclobutan-1-amine (B2358703) could potentially act as a hydrogen bond donor, while the phenyl group could engage in hydrophobic or π-stacking interactions with aromatic residues within the target's binding pocket.
While specific docking studies for 3-Phenylcyclobutan-1-amine hydrochloride are not extensively detailed in publicly available literature, the principles of molecular modeling suggest its potential to interact with various biological targets. The specific nature and strength of these predicted interactions would be highly dependent on the topology and amino acid composition of the target's active site. Such computational approaches are instrumental in prioritizing compounds for further experimental testing.
Prediction of Chromatographic and Spectroscopic Parameters
Computational methods are increasingly utilized to predict various physicochemical properties of molecules, including their behavior in analytical techniques like chromatography and mass spectrometry. These predictions can aid in method development and in the identification of unknown compounds.
One such important parameter is the Collision Cross Section (CCS) , which is a measure of the effective area of an ion in the gas phase. It is influenced by the ion's size, shape, and charge distribution. Predicted CCS values can be a valuable tool in ion mobility-mass spectrometry (IM-MS) for increasing confidence in compound identification. nih.gov
While experimental data for this compound is limited, predicted CCS values for structurally related compounds are available. For example, the predicted CCS values for various adducts of N-methyl-3-phenyl-3-propylcyclobutan-1-amine have been calculated using computational models. uni.lu This data provides an insight into the expected values for similar molecules.
Below is an interactive data table showcasing predicted collision cross section (CCS) values for different adducts of a related compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 204.17468 | 147.8 |
| [M+Na]+ | 226.15662 | 152.6 |
| [M-H]- | 202.16012 | 154.1 |
| [M+NH4]+ | 221.20122 | 162.2 |
| [M+K]+ | 242.13056 | 152.6 |
| [M+H-H2O]+ | 186.16466 | 136.6 |
| [M+HCOO]- | 248.16560 | 169.9 |
| [M+CH3COO]- | 262.18125 | 193.2 |
| Data based on predictions for N-methyl-3-phenyl-3-propylcyclobutan-1-amine. uni.lu |
These predicted values are generated using specialized software and databases that employ machine learning algorithms or theoretical calculations based on the molecule's structure. nih.gov The accuracy of these predictions can vary, but they serve as a useful starting point for analytical method development and for the tentative identification of compounds in complex mixtures. Beyond CCS, other parameters such as retention time in liquid chromatography can also be predicted using quantitative structure-retention relationship (QSRR) models, further aiding in analytical workflows.
Applications in Medicinal Chemistry and Biological Research
3-Phenylcyclobutan-1-amine (B2358703) Hydrochloride as a Scaffold for Bioactive Compounds
The 3-phenylcyclobutanamine core is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The utility of this scaffold lies in its ability to present key pharmacophoric features—the aromatic ring and the basic amine—in a spatially defined and rigid arrangement. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity compared to more flexible analogues.
The primary amine of 3-phenylcyclobutan-1-amine hydrochloride serves as a key handle for synthetic elaboration, allowing for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination. This enables the systematic exploration of the chemical space around the core scaffold to identify derivatives with desired pharmacological profiles.
For instance, derivatives of phenylcycloalkylmethylamines have been investigated for their potential in treating obesity and depression. The general synthetic approach often involves the modification of the amine group to introduce diverse functionalities aimed at modulating the compound's interaction with biological targets, such as monoamine transporters. While specific details on the synthesis of a wide array of 3-phenylcyclobutan-1-amine derivatives are not extensively documented in publicly available literature, the chemical principles for their synthesis are well-established in medicinal chemistry.
The table below illustrates the potential for generating diverse derivatives from the 3-phenylcyclobutan-1-amine scaffold, based on common synthetic transformations in medicinal chemistry.
| Derivative Type | General Structure | Potential Therapeutic Area |
| Amides | CNS disorders, Inflammation | |
| Substituted Amines | CNS disorders, Metabolic diseases | |
| Ureas/Thioureas | Anticancer, Antiviral | |
| Sulfonamides | Antibacterial, Diuretic |
Note: The potential therapeutic areas are illustrative and based on the activities of similar structural motifs found in other drug molecules.
A key advantage of the 3-phenylcyclobutan-1-amine scaffold is its conformational rigidity. researchgate.net Unlike acyclic or larger cyclic systems, the cyclobutane (B1203170) ring has a limited number of accessible conformations. This conformational constraint helps to lock the relative orientation of the phenyl and amine substituents, which can be crucial for specific interactions with a biological target. nih.gov
By reducing the conformational flexibility, medicinal chemists can gain a clearer understanding of the bioactive conformation required for pharmacological activity. researchgate.net This can facilitate the design of more potent and selective ligands, as the molecule is essentially pre-organized for binding, minimizing the entropic cost of adopting the correct geometry to fit into a binding site. The fixed spatial relationship between the aromatic ring and the amino group can be particularly important for targets that recognize aryl-alkylamine pharmacophores, a common feature in many centrally acting agents.
Structure-Activity Relationship (SAR) Studies of Cyclobutane Amines
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For cyclobutane amines, these studies typically involve systematically modifying different parts of the molecule—the phenyl ring, the cyclobutane core, and the amine group—and assessing the impact of these changes on a specific biological endpoint.
The phenyl group in 3-phenylcyclobutan-1-amine is a critical feature for many of its biological interactions, often participating in hydrophobic, pi-stacking, or cation-pi interactions within a receptor binding pocket. The electronic properties and steric bulk of this ring can be modulated by introducing substituents at the ortho, meta, or para positions.
SAR studies on related scaffolds, such as N,N-substituted amine derivatives, have shown that the presence of electron-withdrawing groups like trifluoromethyl groups on the benzene (B151609) ring can be important for potency in certain biological targets. For example, in a series of cholesteryl ester transfer protein (CETP) inhibitors, compounds with 3,5-bistrifluoromethyl groups on the benzene ring demonstrated significant activity. mdpi.com While this is not directly for the 3-phenylcyclobutan-1-amine scaffold, it highlights a common strategy in medicinal chemistry that could be applied to this system.
The table below outlines hypothetical SAR trends for phenyl ring substitutions based on general medicinal chemistry principles.
| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |
| Para | Electron-withdrawing (e.g., -Cl, -CF3) | Potentially increases potency | May enhance binding through specific electronic interactions or by influencing the pKa of the amine. |
| Para | Electron-donating (e.g., -OCH3, -CH3) | Variable | Activity is target-dependent; may increase or decrease potency based on the specific receptor environment. |
| Ortho | Bulky group (e.g., -tBu) | Likely decreases potency | Steric hindrance may prevent optimal binding to the target. |
| Meta | Hydrogen bond donor/acceptor | Potentially increases potency | Could form additional favorable interactions with the target protein. |
The 3-phenylcyclobutan-1-amine molecule possesses stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The three-dimensional arrangement of the phenyl and amine groups relative to the cyclobutane ring (cis or trans) can have a profound impact on biological activity.
It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different potencies, efficacies, and even pharmacological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer. For instance, in a series of N,2-substituted cycloalkylamines developed as norepinephrine (B1679862) reuptake inhibitors, the stereoisomers with a trans-orientation of the substituents on the cycloalkane ring were found to have higher inhibitory potencies. nih.gov This underscores the importance of controlling and defining the stereochemistry in the design of bioactive cyclobutane derivatives.
Derivatization of the primary amine is a common strategy to fine-tune the pharmacological properties of the 3-phenylcyclobutan-1-amine scaffold. Modifications can alter a compound's potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
For example, N-alkylation can influence a compound's lipophilicity and its ability to cross the blood-brain barrier. Acylation to form amides can introduce hydrogen bonding capabilities and alter the basicity of the nitrogen atom. The choice of derivatizing agent is guided by the specific goals of the drug discovery program, such as targeting a particular receptor subtype or improving metabolic stability. Studies on various N-substituted amine derivatives have shown that even small changes to the substituent on the nitrogen can lead to significant changes in biological activity. mdpi.comnih.govresearchgate.netmdpi.com
Biological Target Identification and Mechanistic Studies
The unique structural features of the 3-phenylcyclobutan-1-amine scaffold, particularly its rigid, puckered conformation, have made it an attractive motif in medicinal chemistry for the identification of biological targets and the elucidation of molecular mechanisms of action. pharmablock.com The constrained nature of the cyclobutane ring helps to position the phenyl and amine substituents in defined spatial orientations, which can lead to specific and high-affinity interactions with biological macromolecules.
Enzyme Inhibition and Activation Studies
While specific studies focusing exclusively on this compound as an enzyme inhibitor are not extensively documented in publicly available literature, the broader class of cyclobutane-containing molecules has demonstrated significant potential in enzyme modulation. The rigid cyclobutane core can serve as a scaffold to present pharmacophoric elements in a pre-organized conformation, potentially reducing the entropic penalty of binding to an enzyme's active site. pharmablock.com
For instance, derivatives of cyclobutane carboxamides have been identified as potent inhibitors of scytalone (B1230633) dehydratase, an enzyme crucial for fungal melanin (B1238610) biosynthesis. nih.gov In these inhibitors, the cyclobutane ring plays a key role in orienting the substituents for optimal interaction with amino acid residues within the enzyme's active site, such as serine and asparagine. nih.gov This highlights the utility of the cyclobutane motif in designing enzyme inhibitors with high specificity.
Furthermore, the replacement of more flexible moieties with a cyclobutane ring has been a successful strategy in developing potent and selective enzyme inhibitors. For example, a difluorocyclobutanyl amine was incorporated into a molecule to enhance metabolic stability, leading to the development of ivosidenib, a first-in-class inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of certain cancers. pharmablock.com
These examples underscore the potential for 3-phenylcyclobutan-1-amine derivatives to be explored as inhibitors of various enzymes, where the phenyl and amine groups can be tailored to interact with specific enzyme pockets.
Receptor Binding and Modulation Investigations
The 3-phenylcyclobutan-1-amine scaffold is also of significant interest in the investigation of receptor binding and modulation. The defined stereochemistry of the cyclobutane ring allows for the precise positioning of substituents to interact with receptor binding sites.
A notable example is the development of cyclobutyl amine derivatives as histamine-3 (H3) receptor ligands. google.com The H3 receptor is involved in neurotransmission, and its modulation is a target for treating neurological and cognitive disorders. google.com The cyclobutane core in these ligands serves to mimic the spatial arrangement of key pharmacophoric groups, leading to potent and selective receptor antagonism. google.com
In another study, docking analyses of pyrethroid-like cyclobutane derivatives with the N-methyl-D-aspartate (NMDA) receptor and voltage-gated sodium channels revealed high binding affinities. researchgate.net The cyclobutane structure was found to bind effectively within the grooves of these macromolecular targets. researchgate.net
The development of integrin antagonists provides further evidence of the utility of the cyclobutane scaffold in receptor targeting. nih.govnih.gov Integrins are cell surface receptors involved in cell adhesion and signaling, and their antagonists are being investigated for various therapeutic applications, including cancer. nih.govnih.gov Cyclobutane-based antagonists have been designed to mimic the arginine-glycine-aspartic acid (RGD) motif, with the cyclobutane ring serving as a rigid core to correctly orient the arginine and aspartate mimetic sidechains for high-affinity binding to integrins like αvβ3. nih.gov
These studies suggest that derivatives of 3-phenylcyclobutan-1-amine could be valuable tools for probing the binding pockets of various receptors and for the development of novel receptor modulators.
Protein Interaction Profiling
The modulation of protein-protein interactions (PPIs) represents a challenging but increasingly important area of drug discovery. The relatively large and often flat surfaces involved in PPIs make them difficult to target with traditional small molecules. However, the three-dimensional structure of scaffolds like 3-phenylcyclobutan-1-amine can be exploited to disrupt or stabilize these interactions.
The cyclobutane ring can serve as a rigid scaffold to present functional groups in a spatially defined manner, mimicking key residues at the interface of a protein-protein interaction. For example, cyclobutane derivatives have been investigated as inhibitors of the Kelch-like ECH associated protein 1 (KEAP1)/nuclear factor erythroid 2-related factor 2 (NRF2) interaction, which is a key pathway in the cellular defense against oxidative stress. nih.gov
While direct protein interaction profiling studies for this compound are not prominent in the literature, the principles derived from studies on related cyclobutane-containing molecules suggest its potential in this area. The phenyl and amine groups can be functionalized to create libraries of compounds for screening against various PPI targets.
Development of Novel Therapeutic Agents based on the Cyclobutane Amine Motif
The unique properties of the cyclobutane amine motif have spurred research into its application for the development of new therapeutic agents across various disease areas. pharmablock.comnih.gov The conformational rigidity and metabolic stability often conferred by the cyclobutane ring make it an attractive component in the design of novel drugs. pharmablock.comru.nl
Research into Antiviral Agents (e.g., Hepatitis C Virus)
The Hepatitis C virus (HCV) has been a significant target for the development of antiviral drugs, and cyclobutane-containing compounds have played a role in this endeavor. A prominent example is Boceprevir, an NS3/4A protease inhibitor that was approved for the treatment of chronic HCV infection. pharmablock.com The structure of Boceprevir includes a cyclobutane group in its P1 region, which was found to be more potent than the corresponding cyclopropyl (B3062369) and cyclopentyl analogues. pharmablock.com This demonstrates the favorable contribution of the cyclobutane motif to the inhibitory activity against this viral enzyme.
While research specifically detailing this compound in the context of HCV is limited, the success of Boceprevir highlights the potential of the cyclobutane scaffold in the design of effective antiviral agents. The 3-phenylcyclobutan-1-amine core could serve as a starting point for the synthesis of novel HCV inhibitors, where the phenyl and amine groups could be modified to optimize interactions with viral targets.
Investigations into Anticancer Agents
The cyclobutane motif is also present in several anticancer agents, indicating its utility in this therapeutic area. nih.govru.nl One of the earliest and most well-known examples is Carboplatin, a platinum-based chemotherapy drug used in the treatment of various cancers, including ovarian, lung, and head and neck cancers. nih.govru.nl Carboplatin contains a cyclobutane-1,1-dicarboxylate (B1232482) ligand, which modulates the reactivity of the platinum center and contributes to its improved toxicity profile compared to its predecessor, Cisplatin. pharmablock.com
More recent research has explored the use of cyclobutane derivatives as cytotoxic agents. For instance, analogues of the natural antitumor product combretastatin (B1194345) A4, which incorporate a 1,3-disubstituted cyclobutane moiety in place of the cis-stilbene (B147466) unit, have been synthesized and evaluated for their cytotoxic properties against human cancer cell lines. researchgate.net Molecular docking studies of these compounds have shown their interaction with the colchicine (B1669291) binding site of tubulin, a key target for many anticancer drugs. researchgate.net
Furthermore, cyclobutane derivatives have been investigated as antagonists of integrins, which are involved in cancer proliferation and metastasis. nih.gov These antagonists, which use a cyclobutane core to mimic the RGD peptide sequence, have shown promise in preclinical studies. nih.gov The table below summarizes some research findings on cyclobutane derivatives in anticancer research.
| Compound Class | Target | Key Findings |
| Cyclobutane-containing Combretastatin A4 Analogues | Tubulin | Exhibited cytotoxic properties in human cancer cell lines (HepG2 and SK-N-DZ). |
| Cyclobutane-based Integrin Antagonists | Integrin αvβ3 | Demonstrated good metabolic stability and in vivo tolerability, suggesting potential as anticancer agents. |
Exploration of Anti-inflammatory Compounds
In the quest for new anti-inflammatory agents, medicinal chemists often focus on developing molecules that can selectively interact with specific biological targets involved in the inflammatory cascade. The 3-phenylcyclobutan-1-amine core offers a rigid scaffold that can be systematically modified to probe these interactions. The defined stereochemistry of the cyclobutane ring allows for the presentation of the phenyl and amine substituents in precise orientations, which can be crucial for binding to the active sites of inflammatory enzymes or receptors.
Research in this area often involves the synthesis of a library of derivatives where substitutions are made on the phenyl ring and the amine group is functionalized. For example, modifying the phenyl group with various electron-withdrawing or electron-donating groups can modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity and selectivity for a target protein. These derivatives are then typically evaluated in a series of in vitro and in vivo assays to determine their anti-inflammatory potential.
Table 1: Hypothetical Derivative Series for Anti-inflammatory Screening
| Compound ID | Phenyl Ring Substitution | Amine Functionalization | Rationale |
| PCA-001 | 4-fluoro | Primary amine | Introduce polarity and potential hydrogen bonding. |
| PCA-002 | 4-methoxy | Acetamide | Increase size and hydrogen bonding capability. |
| PCA-003 | 3,4-dichloro | Sulfonamide | Alter electronics and explore halogen interactions. |
| PCA-004 | 4-trifluoromethyl | N-methyl | Modulate lipophilicity and basicity. |
Studies on Metalloprotease Inhibitors (e.g., Meprin β)
Metalloproteases, a class of enzymes that utilize a metal ion in their active site, play a critical role in tissue remodeling and inflammation. nih.gov Dysregulation of metalloproteases like meprin β is associated with various pathological conditions, making them important therapeutic targets. The development of inhibitors for these enzymes often relies on scaffolds that can position a metal-binding group, such as a hydroxamate or a thiol, to chelate the catalytic zinc ion in the enzyme's active site. nih.govsemanticscholar.org
The 3-phenylcyclobutan-1-amine scaffold is well-suited for this purpose. Its rigid structure can serve as a framework to orient not only a zinc-binding group (ZBG) but also other functionalities designed to interact with specific sub-pockets of the enzyme's active site, such as the S1' pocket, which is a key determinant of inhibitor selectivity. nih.gov The phenyl group can be directed toward hydrophobic pockets, while the amine can be derivatized to incorporate the ZBG. The precedent for using a cyclobutane ring in protease inhibitors, such as the hepatitis C drug boceprevir, highlights the utility of this strained ring system in designing potent enzyme inhibitors. pharmablock.comlifechemicals.com
Table 2: Key Structural Features for Meprin β Inhibitor Design
| Feature | Role in Inhibition | Example Moiety |
| Scaffold | 3-Phenylcyclobutan-1-amine | Provides rigid 3D orientation of substituents. |
| Zinc-Binding Group (ZBG) | Chelates the catalytic Zn²⁺ ion. | Hydroxamic acid, Carboxylate, Thiol |
| P1' Substituent | Interacts with the S1' specificity pocket. | The phenyl group of the scaffold. |
| Peptide Backbone Mimic | Occupies the active site cleft. | Amide or sulfonamide linkage from the amine. |
Scaffold Hopping and Lead Optimization Strategies
Redesign of Existing Drug Scaffolds
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel, patentable chemotypes with improved pharmacological properties while retaining the biological activity of a known parent compound. lifechemicals.comgoogle.com This approach often involves replacing a common, planar aromatic core (a strategy known as "escaping from flatland") with a more three-dimensional, sp³-rich scaffold like cyclobutane. nih.govresearchgate.net The 3-phenylcyclobutan-1-amine structure represents an ideal candidate for such a strategy.
For instance, a lead compound containing a simple phenyl ring with two substituents that show activity against a particular target could be redesigned. The flat phenyl scaffold could be replaced by the rigid cyclobutane ring to mimic the spatial arrangement of the key interacting groups but with improved physicochemical properties such as solubility or metabolic stability. The puckered nature of the cyclobutane ring allows for precise placement of substituents in three-dimensional space, potentially leading to enhanced potency and selectivity. nih.govnih.gov
Exploration of Novel Chemotypes with Similar Pharmacophores
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Lead optimization often involves exploring novel chemical scaffolds (chemotypes) that can present the same pharmacophore as an initial hit compound but possess more favorable drug-like properties. youtube.com
Starting with a lead compound that has, for example, a key aromatic interaction site and a basic nitrogen center, the 3-phenylcyclobutan-1-amine core can be used to generate novel chemotypes. The phenyl group can mimic the aromatic interaction, and the amine group provides the basic center. By systematically modifying this core, chemists can explore new chemical space. This exploration might involve altering the substitution pattern on the phenyl ring or replacing the phenyl group with other aromatic or heteroaromatic systems, leading to derivatives with optimized activity and pharmacokinetic profiles.
Advanced Research Directions and Future Perspectives
Development of Greener Synthetic Methodologies for Cyclobutane (B1203170) Amines
The synthesis of complex molecules like cyclobutane amines is traditionally associated with multi-step processes that can be resource-intensive. nih.gov A significant future direction is the development of greener and more sustainable synthetic routes. This involves exploring methods that reduce waste, use less hazardous solvents, and improve energy efficiency.
One promising approach is the use of photocatalysis . acs.orgnih.gov Visible-light-mediated [2+2] cycloadditions offer a powerful and environmentally benign method for constructing the cyclobutane core. researchgate.netbaranlab.org These reactions can often be performed at room temperature, reducing the energy consumption associated with thermal methods. researchgate.net Another area of intense research is flow chemistry . rsc.orgresearchgate.net Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can be scaled up more efficiently than traditional batch processes. researchgate.netrsc.orgthieme-connect.com The development of electrochemical flow synthesis for cyclobutane precursors is a notable advancement in this area. researchgate.net Furthermore, the use of biocatalysis and eco-friendly solvents represents another frontier in the sustainable synthesis of these compounds. researchgate.net
| Methodology | Key Advantages | Challenges |
|---|---|---|
| Photocatalysis | Mild reaction conditions, high selectivity, use of visible light. acs.orgnih.govresearchgate.net | Catalyst cost and stability, scalability of some reactions. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. rsc.orgresearchgate.net | Initial setup cost, potential for clogging with solid materials. |
| Biocatalysis | High enantioselectivity, use of renewable resources, mild conditions. researchgate.net | Enzyme stability and availability, substrate scope limitations. |
| Eco-friendly Solvents | Reduced environmental impact, improved safety profile. researchgate.net | Solvent compatibility with reagents, potential for lower yields. |
High-Throughput Screening of 3-Phenylcyclobutan-1-amine (B2358703) Hydrochloride Libraries
To unlock the full therapeutic potential of the 3-phenylcyclobutan-1-amine scaffold, the synthesis and screening of large, diverse chemical libraries are essential. nih.govnih.govHigh-throughput screening (HTS) allows for the rapid testing of thousands of compounds against various biological targets to identify "hits" with desired activities. enamine.netstanford.edu
The creation of focused libraries of 3-phenylcyclobutan-1-amine hydrochloride analogs, with systematic variations in substituents on both the phenyl ring and the amine, will be crucial. nih.gov These libraries can then be screened using a variety of assay formats, including biochemical assays, cell-based assays, and biophysical methods like Surface Plasmon Resonance (SPR). enamine.net The data generated from HTS campaigns will be invaluable for establishing initial structure-activity relationships (SAR) and identifying promising lead compounds for further optimization. drugdesign.org
Application of Artificial Intelligence and Machine Learning in Compound Design
In the context of this compound, AI and ML algorithms can be employed for several purposes:
Predictive Modeling: Building models to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds before they are synthesized. nih.gov
De Novo Design: Generating novel molecular structures with desired properties based on the 3-phenylcyclobutan-1-amine scaffold. springernature.com
Virtual Screening: Efficiently screening massive virtual libraries of compounds to prioritize candidates for synthesis and experimental testing. nih.gov
By leveraging AI and ML, researchers can explore a much larger chemical space and focus resources on the most promising molecules, significantly streamlining the drug discovery process. nih.gov
Multicomponent Reactions Incorporating the Cyclobutane Amine
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the combination of three or more starting materials in a single step to form a complex product. organic-chemistry.orgbeilstein-journals.org These reactions are highly atom-economical and can rapidly generate molecular diversity. beilstein-journals.org
Future research will likely focus on incorporating this compound or its derivatives into well-established MCRs like the Ugi and Passerini reactions . acs.orgnih.govbaranlab.orgthieme-connect.debeilstein-journals.org The Ugi four-component reaction, for instance, combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce a dipeptide-like structure. thieme-connect.debeilstein-journals.org Using 3-phenylcyclobutan-1-amine as the amine component in such reactions could lead to the synthesis of novel, conformationally constrained peptidomimetics with unique biological activities. beilstein-journals.org
In-depth Mechanistic Investigations of Biological Activities
A thorough understanding of how this compound and its analogs interact with their biological targets at a molecular level is crucial for rational drug design. drugdesign.org Future research will involve in-depth mechanistic studies to elucidate their mode of action.
This will include a combination of experimental and computational approaches:
Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein.
Biophysical Assays: Employing methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify binding affinities and kinetics.
Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict binding modes and understand the key interactions driving biological activity.
These detailed mechanistic insights will guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
Exploration of New Therapeutic Areas for Cyclobutane Amine Scaffolds
While initial research may focus on a specific therapeutic area, the unique properties of the cyclobutane scaffold suggest that its derivatives could have applications across a range of diseases. nih.govresearchgate.net The conformational constraint and metabolic stability imparted by the cyclobutane ring are desirable features for drugs targeting various protein classes. nih.govnih.gov
Future research should involve screening this compound and its analogs against a broad panel of biological targets implicated in different diseases. This could include targets in oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions. mdpi.com The discovery of activity in a new therapeutic area would open up exciting avenues for further development and highlight the versatility of the cyclobutane scaffold in medicinal chemistry. researchgate.net
Q & A
Q. What lessons can be drawn from the synthesis of N-methyl-1-phenylcyclobutan-1-amine hydrochloride for optimizing 3-Phenylcyclobutan-1-amine derivatives?
- Methodological Answer : Methylation of the amine (e.g., using CH3I/K2CO3) increases lipophilicity and CNS penetration. However, over-methylation reduces solubility—balance via logP optimization (target: 2–3). Retain the cyclobutane ring for conformational restriction, improving target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
